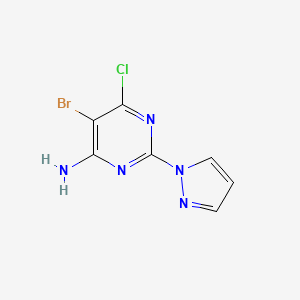
4-Chloro-2-(1H-imidazol-1-YL)-6-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-2-(1H-imidazol-1-yl)pyrimidine is a chemical compound with the CAS Number: 114834-04-7 . It has a molecular weight of 180.6 . The IUPAC name for this compound is 4-chloro-2-(1H-imidazol-1-yl)pyrimidine .
Synthesis Analysis
The synthesis of imidazole compounds has been well studied due to their broad range of chemical and biological properties . A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), has been reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis
The structure of the compounds was confirmed using various spectroscopic and analytical techniques . The synthesized imidazole was reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .Chemical Reactions Analysis
The synthesized imidazole was reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .Physical And Chemical Properties Analysis
4-Chloro-2-(1H-imidazol-1-yl)pyrimidine is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-2-(1H-imidazol-1-YL)-6-methylpyrimidine, focusing on six unique fields:
Antimicrobial Agents
4-Chloro-2-(1H-imidazol-1-YL)-6-methylpyrimidine has shown significant potential as an antimicrobial agent. Its imidazole moiety is known for its broad-spectrum antimicrobial activity, which includes effectiveness against bacteria, fungi, and viruses . This compound can disrupt microbial cell membranes and inhibit essential enzymes, making it a promising candidate for developing new antibiotics and antifungal medications.
Anticancer Research
The compound’s structure allows it to interact with DNA and proteins within cancer cells, leading to apoptosis (programmed cell death). Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancers . Its ability to target specific cellular pathways makes it a valuable molecule in the development of targeted cancer therapies.
Anti-inflammatory Applications
4-Chloro-2-(1H-imidazol-1-YL)-6-methylpyrimidine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 . This makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Its dual role in reducing inflammation and oxidative stress further enhances its therapeutic potential.
Antioxidant Properties
Research has highlighted the antioxidant capabilities of this compound, which can neutralize free radicals and reduce oxidative stress . This property is particularly beneficial in preventing cellular damage associated with chronic diseases such as cardiovascular diseases, neurodegenerative disorders, and diabetes. Its antioxidant activity also supports its use in skincare products to protect against environmental damage.
Antiviral Applications
The imidazole ring in 4-Chloro-2-(1H-imidazol-1-YL)-6-methylpyrimidine has been found to inhibit viral replication by targeting viral enzymes and proteins . This makes it a promising candidate for developing antiviral drugs against diseases like influenza, HIV, and hepatitis. Its ability to interfere with viral life cycles at multiple stages enhances its effectiveness as an antiviral agent.
Agricultural Applications
In agriculture, this compound can be used as a pesticide or fungicide due to its antimicrobial properties . It can protect crops from various pathogens, thereby improving yield and reducing the reliance on traditional chemical pesticides. Its relatively low toxicity to humans and animals makes it an environmentally friendly option for crop protection.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-imidazol-1-yl-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-7(9)12-8(11-6)13-3-2-10-5-13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSGAJYXZTYTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629213 | |
| Record name | 4-Chloro-2-(1H-imidazol-1-yl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135052-24-3 | |
| Record name | 4-Chloro-2-(1H-imidazol-1-yl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl-](/img/structure/B3046995.png)
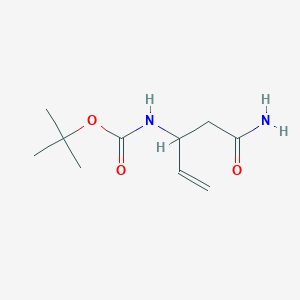

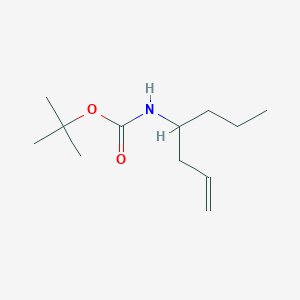
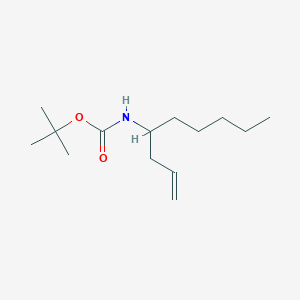
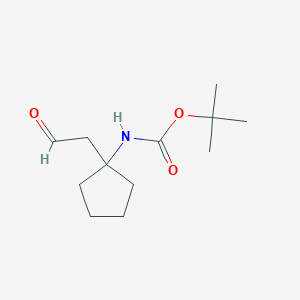
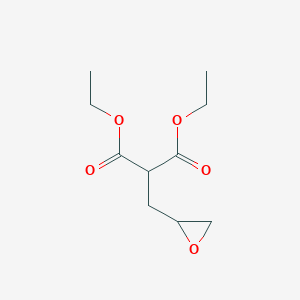

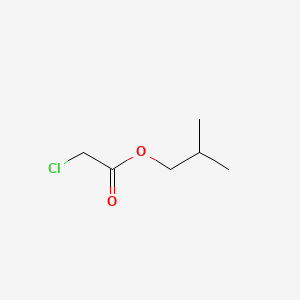
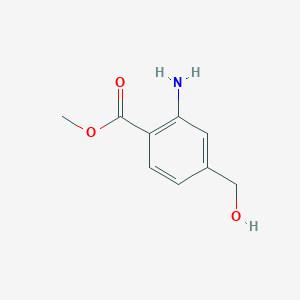


![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B3047016.png)
